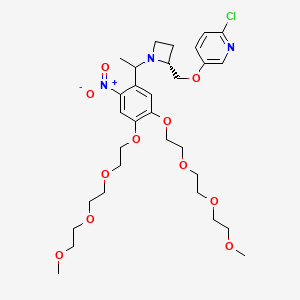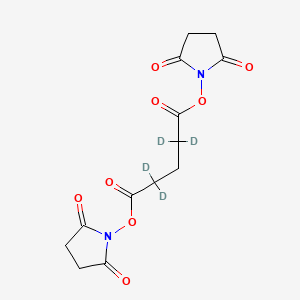
N-(4-(3-(piperidin-1-yl)propoxy)phenethyl)-5,6,7,8-tetrahydroacridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FUB-833 is a non-imidazole H3 antagonist.
Scientific Research Applications
Cholinesterase and Monoamine Oxidase Dual Inhibitor
A study by Bautista-Aguilera et al. (2014) designed and synthesized new indole derivatives, including compounds structurally related to N-(4-(3-(piperidin-1-yl)propoxy)phenethyl)-5,6,7,8-tetrahydroacridin-9-amine, identifying them as dual inhibitors of cholinesterase and monoamine oxidase. This dual inhibition suggests potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease (Bautista-Aguilera et al., 2014).
Study of pH Gradients Across Membranes
Quintanilha and Mehlhorn (1978) utilized amines, including compounds structurally similar to this compound, to study pH gradients across thylakoid membranes. This research is significant in understanding the fundamental processes in photosynthesis and cellular respiration (Quintanilha & Mehlhorn, 1978).
Synthesis and Physiological Activity of Piperidine Derivatives
Mobio et al. (1989) synthesized and examined the structure and physiological activity of various piperidine derivatives, including molecules similar to this compound. Their research contributes to understanding the pharmacological properties of these compounds (Mobio et al., 1989).
Theoretical Study on Heterocyclic Amines
Pop et al. (1989) conducted a theoretical study on various heterocyclic amines, including those structurally related to this compound. This study aimed to understand the reactivity and stability of these compounds, which is crucial for their application in pharmaceutical chemistry (Pop et al., 1989).
properties
Molecular Formula |
C29H41N3O |
|---|---|
Molecular Weight |
447.67 |
IUPAC Name |
N-(4-(3-(piperidin-1-yl)propoxy)phenethyl)-1,2,3,4,5,6,7,8-octahydroacridin-9-amine |
InChI |
InChI=1S/C29H41N3O/c1-6-19-32(20-7-1)21-8-22-33-24-15-13-23(14-16-24)17-18-30-29-25-9-2-4-11-27(25)31-28-12-5-3-10-26(28)29/h13-16H,1-12,17-22H2,(H,30,31) |
InChI Key |
ZQNFVFDPEJVEOQ-UHFFFAOYSA-N |
SMILES |
N1(CCCOC2=CC=C(CCNC3=C(CCCC4)C4=NC5=C3CCCC5)C=C2)CCCCC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
FUB-833, FUB833, FUB 833 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1192650.png)

![7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B1192657.png)
![8-[1-(4-aminocyclohexyl)ethenyl]-5,5-dimethyl-6H-benzo[h]quinazolin-4-amine](/img/structure/B1192661.png)

![N-[3,5-Difluoro-4-(Trifluoromethyl)phenyl]-5-Methyl-2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B1192666.png)